2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide

Proton pump inhibitor synthesis Process chemistry optimization Phase-transfer catalysis

2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide is the essential penultimate intermediate for lansoprazole synthesis—its 2,3-dimethyl and 4-trifluoroethoxy groups are mandatory for regioselective chlorination; generic pyridine N-oxides produce different APIs. As Lansoprazole Impurity 6, procure reference standard with ≥99.5% purity, full characterization (HPLC, NMR, MS) compliant with ICH guidelines for ANDA filings and QC batch release. For manufacturing, select suppliers achieving >85% yield via phase-transfer catalysis, ensuring ≤0.1% impurity limit compliance.

Molecular Formula C9H10F3NO2
Molecular Weight 221.18 g/mol
CAS No. 103577-61-3
Cat. No. B033697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide
CAS103577-61-3
Molecular FormulaC9H10F3NO2
Molecular Weight221.18 g/mol
Structural Identifiers
SMILESCC1=C(C=C[N+](=C1C)[O-])OCC(F)(F)F
InChIInChI=1S/C9H10F3NO2/c1-6-7(2)13(14)4-3-8(6)15-5-9(10,11)12/h3-4H,5H2,1-2H3
InChIKeyGMSURXZOJDDQEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 750 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide (CAS 103577-61-3): Pharmaceutical Intermediate Procurement Guide for Lansoprazole Synthesis


2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide (CAS 103577-61-3) is a pyridine N-oxide derivative with molecular formula C9H10F3NO2 and molecular weight 221.18 g/mol. This compound serves as a critical intermediate in the synthesis of the proton pump inhibitor lansoprazole [1], functioning as the 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine scaffold that undergoes subsequent chlorination and condensation steps to form the final active pharmaceutical ingredient [2]. It is also recognized as Lansoprazole Impurity 6 (or Impurity 14/16/45 in various pharmacopoeial and vendor classifications) [3], and is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development and quality control applications [4].

Why 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide Cannot Be Casually Substituted with In-Class Analogs


In-class substitution of 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide with structurally similar pyridine N-oxides is not scientifically valid for lansoprazole synthesis due to three interdependent factors. First, the 2,3-dimethyl substitution pattern and the 4-position trifluoroethoxy group are both required for the regioselective chlorination that yields the 2-chloromethyl derivative—altering either substituent position changes the reaction outcome and subsequent condensation efficiency [1]. Second, the trifluoroethoxy moiety is essential for the final drug's pharmacological activity and metabolic stability; substituting with non-fluorinated alkoxy analogs would yield a different active pharmaceutical ingredient entirely [2]. Third, as a specified impurity in pharmacopoeial monographs, this compound must meet exact identity and purity specifications for use as a reference standard—a generic analog lacking identical CAS registry and structural identity cannot satisfy regulatory compliance requirements for ANDA submissions or commercial quality control [3].

Quantitative Evidence for Selection of 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide Over Alternative Synthetic Routes and Intermediates


Synthesis Yield Advantage: Optimized Phase-Transfer Catalysis Route Delivers >85% Yield Versus Baseline 74%

The synthesis yield of 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide varies substantially depending on reaction conditions. An optimized phase-transfer catalysis method using acetonitrile as solvent, 2.0 equivalents of trifluoroethanol, 2.5 equivalents of potassium carbonate, and 1 mol% TBAB in aqueous solution with 10-hour reaction time achieves a yield exceeding 85% [1]. This represents a meaningful improvement over an earlier reported method using a different catalyst system that achieved 74% yield with 98.7% purity under phase-transfer conditions [2].

Proton pump inhibitor synthesis Process chemistry optimization Phase-transfer catalysis

Alternative Solvent System Yield: Trifluoroethanol-as-Solvent Method Achieves 89.2% Yield with Simplified Workup

An alternative synthetic approach employing trifluoroethanol as both reagent and solvent, with a molar ratio of 2,3-dimethyl-4-nitropyridine N-oxide to trifluoroethanol of 1:9.47, reaction temperature of 80–85°C, and reaction time of 11–13 hours, yields 89.2% of the target compound [1]. This method eliminates the need for acetonitrile or other auxiliary solvents and simplifies post-reaction purification.

Process chemistry optimization Pharmaceutical intermediate manufacturing Green chemistry considerations

Pharmacopoeial Impurity Limit: Lansoprazole N-Oxide Impurity Restricted to ≤0.1% in Final Drug Substance

2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide (as Lansoprazole N-Oxide impurity, Related Compound B) is subject to a strict pharmacopoeial limit of not more than 0.1% in lansoprazole bulk drug substance, with total impurities not exceeding 0.7% [1]. This regulatory threshold directly defines the purity requirements for the target compound when used as an analytical reference standard, and contrasts with the 98.7% purity specification reported for the synthetic intermediate itself [2].

Pharmaceutical quality control Regulatory compliance Impurity profiling

Chlorination Reagent Selection: Trichloroisocyanuric Acid Offers Different Reaction Profile Versus Alternative Routes

In the downstream conversion of 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine N-oxide to the 2-chloromethyl derivative required for lansoprazole synthesis, two distinct chlorination pathways exist: using trichloroisocyanuric acid in hot chloroform [1], versus an alternative route that first converts the compound via isomerization with acetic anhydride at 100°C to 2-(hydroxymethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine, followed by thionyl chloride treatment in refluxing CHCl3 [2]. The trichloroisocyanuric acid route preserves the N-oxide moiety for subsequent condensation with 2-mercaptobenzimidazole, whereas the alternative route eliminates the N-oxide group earlier in the sequence.

Synthetic route optimization Chlorination chemistry Process safety

Procurement-Driven Application Scenarios for 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide


High-Purity Analytical Reference Standard for Lansoprazole Impurity Quantification

As Lansoprazole Impurity 6 (N-Oxide Related Compound B), this compound is used as a certified reference standard for quantifying the N-oxide impurity in lansoprazole drug substance and finished pharmaceutical products. The pharmacopoeial limit of ≤0.1% for this impurity [1] necessitates a reference standard with purity substantially exceeding 99% to enable accurate trace-level detection. Procurement specifications should require a Certificate of Analysis documenting purity ≥99.5% (by HPLC) with full characterization data (1H-NMR, MS, IR) compliant with ICH and pharmacopoeial guidelines. This application is essential for ANDA submissions, DMF filings, and routine QC batch release testing.

Scale-Up Manufacturing of Lansoprazole API Using Optimized Synthetic Routes

For industrial-scale lansoprazole production, this compound is the key penultimate intermediate prior to chlorination and condensation. Procurement for manufacturing should prioritize suppliers capable of delivering material synthesized via optimized phase-transfer catalysis routes achieving >85% yield [1] or trifluoroethanol-as-solvent routes achieving 89.2% yield [2], as these yield metrics directly correlate with lower cost per kilogram of final API. The material should meet intermediate-grade purity specifications (≥98% as demonstrated by published methods [3]) with documented residual solvent profiles and heavy metal content below ICH Q3C and Q3D thresholds.

Process Development and Route Scouting for Generic Lansoprazole Manufacturers

Generic pharmaceutical manufacturers developing non-infringing synthetic routes to lansoprazole require this intermediate for process optimization and validation studies. The availability of multiple literature-precedented synthetic routes with quantified yields (74% [3], >85% [1], and 89.2% [2]) provides a benchmarked performance range against which novel proprietary routes can be compared. Procurement in this context should include smaller research quantities (1–100 g) of high-purity material for route feasibility studies, with documentation of synthetic provenance to ensure reproducibility of literature conditions.

Degradation Product Studies and Stability-Indicating Method Development

Although the primary forced degradation studies of lansoprazole have identified eight degradation products (DP-1 through DP-8) under acidic, basic, neutral, and oxidative stress conditions, this specific N-oxide compound is structurally related to the N-oxide impurity class. Procurement of this compound supports comprehensive stability-indicating method development, where it serves as a marker compound for validating chromatographic separation of N-oxide species from lansoprazole and other related substances. The compound should be supplied with stability data under recommended storage conditions to ensure method validation reproducibility.

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